Product packaging for 6-Methyl-2,3'-bipyridine(Cat. No.:CAS No. 78210-78-3)

6-Methyl-2,3'-bipyridine

Cat. No.: B3339169
CAS No.: 78210-78-3
M. Wt: 170.21 g/mol
InChI Key: JGRRGVGXYDGQLG-UHFFFAOYSA-N
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Description

Overview of Bipyridine Ligands in Coordination and Supramolecular Chemistry

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely used ligands in coordination chemistry. nih.gov Their ability to form stable complexes with a vast range of metal ions has been pivotal in advancing our understanding of the bonding, photophysics, and electrochemistry of metal complexes. nih.govalfachemic.com These ligands are bidentate, meaning they bind to a metal center through two nitrogen atoms, forming a stable five-membered chelate ring. alfachemic.comwikipedia.org This chelation effect generally leads to more stable complexes compared to those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov

The versatility of bipyridine ligands extends into the realm of supramolecular chemistry. nih.govalfachemic.com They serve as crucial scaffolds for the construction of larger, more complex architectures like coordination polymers and metallosupramolecular assemblies. nih.govresearchgate.net These structures are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, in addition to the coordinate bonds with metal ions. researchgate.nettandfonline.com The resulting materials can exhibit unique optical, electronic, and magnetic properties, making them promising for applications in gas storage, environmental protection, and the development of luminescent materials. alfachemic.com

Importance of Positional Isomerism in Bipyridine Derivatives

The specific arrangement of the two pyridine rings, known as positional isomerism, has a profound impact on the properties and applications of bipyridine derivatives. For instance, 2,2'-bipyridine is a chelating ligand, while 4,4'-bipyridine (B149096) often acts as a bridging ligand, connecting two different metal centers to form coordination polymers. wikipedia.org

Rationale for Research Focus on 6-Methyl-2,3'-Bipyridine and its Isomers

The introduction of a methyl group to the bipyridine framework, creating methylated analogues like this compound, provides a powerful tool for fine-tuning the ligand's properties. ontosight.ai This specific compound, with its unique substitution pattern, has garnered research interest due to the interplay of steric and electronic effects imparted by the methyl group.

Steric and Electronic Influences of Methyl Substitution on Ligand Properties

The placement of a methyl group on the bipyridine skeleton introduces both steric and electronic perturbations that can significantly alter the ligand's behavior. nih.govmsu.edu

Steric Effects: The bulkiness of the methyl group can influence the conformation of the bipyridine ligand and the geometry of the resulting metal complexes. nih.govmdpi.com For instance, a methyl group at the 6-position, adjacent to one of the nitrogen atoms, can create steric hindrance that affects the coordination of metal ions. This can lead to the formation of complexes with specific geometries and can also protect the metal center from unwanted interactions. wikipedia.org

Electronic Effects: The methyl group is an electron-donating group. Its presence can increase the electron density on the pyridine ring, which can, in turn, affect the ligand's basicity and its ability to donate electrons to a metal center. mdpi.com This modification of the electronic properties can influence the stability of the resulting metal complexes and their reactivity.

The combination of these steric and electronic effects allows for precise control over the properties of the bipyridine ligand and its metal complexes, making methylated bipyridines highly valuable in various chemical applications. nih.govmsu.edu

Role in the Development of Advanced Materials and Catalytic Systems

The tailored properties of methylated bipyridines, including this compound, make them crucial components in the design of advanced materials and catalytic systems. mdpi.comontosight.ai

In materials science, the ability to control the supramolecular assembly of bipyridine-based structures through methyl substitution is of great interest. alfachemic.com This control allows for the creation of materials with specific porosities for gas storage or with tailored photophysical properties for use in luminescent devices and sensors. alfachemic.comwikipedia.org

In catalysis, methylated bipyridine ligands are employed to modify the activity and selectivity of metal-based catalysts. alfachemic.comchemscene.com For example, the steric and electronic properties of the ligand can influence the accessibility of the catalytic center and the stability of reaction intermediates, leading to more efficient and selective chemical transformations. acs.org The development of new synthetic methods for preparing various methylated bipyridines continues to be an active area of research, driven by the demand for novel ligands for applications in transition-metal catalysis and the synthesis of functional materials. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B3339169 6-Methyl-2,3'-bipyridine CAS No. 78210-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-pyridin-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRGVGXYDGQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559191
Record name 6-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-78-3
Record name 6-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Pathways of 6 Methyl 2,3 Bipyridine

Functionalization at Methyl Group: Conversion to Halomethyl Analogues

The methyl group at the 6-position of the bipyridine ring system is a key handle for derivatization, most commonly through free-radical halogenation to produce halomethyl analogues. These derivatives, such as 6-(bromomethyl)-2,3'-bipyridine (B11814041) and 6-(chloromethyl)-2,3'-bipyridine, are versatile intermediates for further synthesis, particularly for creating polymeric and supramolecular structures. acs.orgorgsyn.org

The conversion is typically achieved using N-halosuccinimide reagents, such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. These reactions are initiated by a radical initiator, like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and are carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) under reflux conditions. acs.org The presence of the radical initiator facilitates the homolytic cleavage of the N-halogen bond, starting a chain reaction that selectively substitutes a hydrogen atom on the methyl group with a halogen. byjus.com

While much of the detailed literature focuses on the analogous 6-methyl-2,2'-bipyridine (B1582009), the principles of benzylic-like radical halogenation are directly applicable. acs.org The resulting 6-(halomethyl) derivatives are valuable as they can participate in nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups. For example, 6-(Chloromethyl)-2,3'-bipyridine is a known compound available from chemical suppliers. bldpharm.com

Table 1: Typical Conditions for Halogenation of Methylbipyridines

ReactionReagentInitiatorSolventConditionProduct
BrominationN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)CCl₄Reflux6-(Bromomethyl)-2,3'-bipyridine
ChlorinationN-Chlorosuccinimide (NCS)Benzoyl Peroxide (BPO)CCl₄Reflux6-(Chloromethyl)-2,3'-bipyridine

This data is based on established procedures for the analogous 6-methyl-2,2'-bipyridine and is expected to be applicable to the 2,3'-isomer. acs.org

Nucleophilic and Electrophilic Substitution Reactions on the Bipyridine Core

The bipyridine core's reactivity is dictated by the electron-withdrawing nature of the two nitrogen atoms, which significantly deactivates the rings towards electrophilic aromatic substitution (SEAr). acs.orgdaneshyari.com Reactions like nitration or halogenation directly on the rings require harsh conditions and often result in low yields. acs.org The positive charge that develops on the nitrogen in the acidic media required for many electrophilic substitutions further deactivates the ring. daneshyari.com A potential strategy to overcome this is the initial formation of a pyridine-N-oxide, which activates the ring for substitution. daneshyari.com The methyl group itself is an activating, ortho-para directing group, but its influence is generally overcome by the strong deactivating effect of the pyridine (B92270) nitrogens. libretexts.org

Conversely, the electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to a nitrogen atom). wikipedia.org A modern and effective method for functionalizing bipyridines involves the use of trimethylammonium groups as cationic leaving groups. acs.orgnih.gov This strategy allows for the substitution of the trimethylammonium group with a variety of nucleophiles, including alkoxides (C-O bond formation), thiolates (C-S bond formation), and fluoride (B91410) ions (C-F bond formation), under mild conditions. acs.orgnih.govchemrxiv.org This method is advantageous as the starting materials are often easy to synthesize and purify. acs.orgnih.gov The reaction proceeds through a classic SNAr mechanism, where the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), which then expels the leaving group to yield the substituted product. wikipedia.org

Table 2: Nucleophilic Aromatic Substitution on Activated Bipyridines

Leaving GroupNucleophileProduct Functional GroupReference
-N(CH₃)₃⁺Methoxide (CH₃O⁻)Methoxy (-OCH₃) nih.gov
-N(CH₃)₃⁺Thiolates (RS⁻)Thioether (-SR) nih.gov
-N(CH₃)₃⁺Fluoride (F⁻)Fluoro (-F) chemrxiv.org
-NO₂Fluoride (F⁻)Fluoro (-F) researchgate.net
Halides (-Cl, -Br)Amines (e.g., Piperidine)Amino (-NR₂) nih.gov

This table summarizes general SNAr reactions on activated pyridine and bipyridine rings.

Formation of Polymeric and Supramolecular Precursors

The unique structure of 6-Methyl-2,3'-bipyridine and its derivatives makes them valuable precursors for the construction of complex polymeric and supramolecular architectures. acs.orgnih.gov The bipyridine moiety is an excellent chelating ligand, readily coordinating with a variety of metal ions to form stable complexes. nih.govresearchgate.net This property is the foundation for creating metallopolymers and self-assembled supramolecular structures where the metal ion acts as a template or a linking node. nih.gov

The functionalization of the methyl group, as described in section 3.1, is crucial for this application. The resulting 6-(halomethyl)-2,3'-bipyridine can act as an initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org In this role, the halomethyl-bipyridine derivative can first coordinate with a metal catalyst (e.g., a copper complex) and then initiate the polymerization of monomers like styrene, leading to well-defined block copolymers or star-shaped polymers with a metal complex at their core. acs.org

Furthermore, bipyridine-containing molecules can be designed to self-assemble into larger, ordered structures through non-covalent interactions. nih.gov By attaching bipyridine units to larger molecular scaffolds or polymers, materials can be created that respond to the presence of metal ions, changing their properties and forming extended networks or discrete supramolecular arrays. nih.govnih.gov The combination of a strong metal-binding site (the bipyridine) and a reactive functional handle (the derivatized methyl group) in one molecule provides a powerful tool for materials chemistry.

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization is key to controlling the reactivity of this compound. The halogenation of the methyl group proceeds via a well-understood free-radical chain mechanism. byjus.comyoutube.com The reaction involves three main stages:

Initiation: The radical initiator (e.g., BPO) decomposes under heat to form initial radicals. These radicals then abstract a hydrogen from H-Br (present in trace amounts or formed in situ) to generate a bromine radical (Br•). byjus.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the bipyridine, which is the most reactive C-H bond, to form a stable, resonance-delocalized benzylic-type radical and HBr. This radical then reacts with a molecule of NBS to form the bromomethyl product and a new succinimidyl radical, which continues the chain. byjus.comdaneshyari.com

Termination: The reaction ceases when two radicals combine. byjus.com

The regioselectivity for the methyl group over the pyridine rings is due to the greater stability of the intermediate radical formed at the benzylic-like position. youtube.com

For substitution reactions on the bipyridine core, the mechanisms are fundamentally different. Electrophilic aromatic substitution, when it can be forced to occur, proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. khanacademy.org The stability of this intermediate determines the position of substitution. libretexts.org

Nucleophilic aromatic substitution (SNAr) on an activated bipyridine ring follows a two-step addition-elimination mechanism. wikipedia.orgnih.gov The nucleophile first attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electronegative nitrogen atoms and any electron-withdrawing groups, which stabilizes the intermediate. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov The rate-determining step is usually the initial nucleophilic attack, hence the leaving group ability (e.g., F > Cl ≈ Br > I) is often inverted from what is seen in SN2 reactions. nih.gov

Coordination Chemistry of 6 Methyl 2,3 Bipyridine Ligands

Ligand Design Principles and Coordination Modes

Bidentate N,N'-Chelation in Metal Complexes

While 2,2'-bipyridine (B1663995) and its derivatives are well-known for their ability to form stable five-membered chelate rings with metal ions through N,N'-bidentate coordination, specific studies detailing this mode of coordination for the 6-Methyl-2,3'-bipyridine isomer are not prominently available. wikipedia.orgmdpi.com The geometry of 2,3'-bipyridines presents a less favorable arrangement for chelation compared to 2,2'-bipyridines, often leading to different coordination behaviors, such as acting as a monodentate or a bridging ligand.

Influence of Methyl Group on Chelation and Steric Hindrance

In related bipyridine ligands, a methyl group at the 6-position (adjacent to a coordinating nitrogen) is known to introduce significant steric hindrance. nih.govacs.org This steric bulk can influence the coordination geometry, potentially causing distortions from idealized geometries like octahedral or square planar. nih.govnsf.gov However, specific experimental or theoretical studies quantifying the steric impact of the 6-methyl group on the chelation behavior of the This compound isomer could not be located.

Synthesis and Structural Characterization of Metal Complexes

Complexes with Transition Metals (e.g., Ni(II), Cu(I), Ru(II), Pt(II), Fe(II))

A thorough search did not yield specific synthesis procedures or structural characterization data for complexes of this compound with the requested transition metals (Ni(II), Cu(I), Ru(II), Pt(II), Fe(II)). The existing literature extensively covers complexes with other isomers:

Nickel(II): Binuclear Ni(II) complexes have been synthesized with 6-methyl-2,2'-bipyridine (B1582009), showing distorted square-pyramidal geometries. ijcce.ac.ir

Copper(I)/Copper(II): A variety of Cu(I) and Cu(II) complexes with substituted bipyridines have been studied, but none were found to specifically involve this compound. nih.gove3s-conferences.orgacs.org

Ruthenium(II): Research on Ru(II) complexes is extensive, focusing on tris(heteroleptic) structures with various substituted 2,2'-bipyridines for applications in photochemistry, but not with the this compound ligand. acs.orgnih.govnih.govcore.ac.ukwikipedia.org

Platinum(II): Pt(II) complexes with phenyl-substituted bipyridines have been synthesized and structurally characterized, revealing pseudo-square planar geometries, but again, not with the specific isomer requested. mdpi.com

Iron(II): Iron complexes, such as [Fe(bipy)3]2+, are classic examples in coordination chemistry, but derivatives with this compound are not described in the available data. wikipedia.orglasalle.eduacs.org

Distorted Geometries and Coordination Polyhedra (e.g., Square-Pyramidal, Octahedral, Tetrahedral)

The geometry of metal complexes is highly dependent on the ligand's structure and steric profile. acs.org For instance, steric hindrance between ligands in complexes like [Pt(bipy)2]2+ can lead to distortions from ideal square-planar geometry. wikipedia.org Similarly, the methyl groups in 6,6′-dimethyl-2,2′-bipyridyl are known to force a distorted tetrahedral geometry in copper(I) complexes. nih.gov Without synthesized complexes of this compound, there is no experimental data on the specific coordination polyhedra or the nature of their distortions.

Binuclear and Multinuclear Architectures

Binucleating ligands are crucial for creating multinuclear complexes where metal centers are held in close proximity. nih.govdepaul.edu While binuclear complexes involving other bipyridine isomers, such as a chloride-bridged nickel(II) dimer with 6-methyl-2,2'-bipyridine, have been reported, there is no available information on the formation of binuclear or multinuclear structures using this compound as a ligand. ijcce.ac.irresearchgate.net

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of 6-Methyl-2,3'-bipyridine and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of bipyridine ligands are complex due to the distinct electronic environments of each proton and carbon atom. For the parent compound, 2,3'-bipyridine (B14897), the chemical shifts provide a baseline for understanding substituted derivatives like this compound. The introduction of a methyl group at the 6-position induces significant shifts in the signals of nearby protons and carbons due to its electron-donating and steric effects.

In complexes, coordination to a metal center causes substantial changes in the NMR spectra. These coordination shifts, the difference in chemical shifts between the free ligand and the complex, offer valuable information about the metal-ligand interaction. Protons and carbons nearer to the coordination site typically experience more significant shifts nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,3'-Bipyridine in CDCl₃ rsc.org (Note: Data for the parent 2,3'-bipyridine is provided as a reference for interpreting the spectra of its 6-methyl derivative.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine (B92270) Ring 1
2-154.6
3-134.7
47.79 – 7.69 (m)122.7
57.28 – 7.22 (m)120.5
68.63 (dd, J = 4.8, 1.6 Hz)149.8
Pyridine Ring 2
2'9.18 (d, J = 2.0 Hz)149.9
3'-134.2
4'8.32 – 8.26 (m)136.9
5'7.37 (dd, J = 8.0, 4.8 Hz)123.5
6'8.75 – 8.65 (m)148.1

Interactive Data Table

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light. It is fundamental to understanding the photophysical properties of this compound and its metal complexes.

Photophysical Properties of Metal Complexes

The absorption spectra of metal complexes containing this compound are typically characterized by distinct types of electronic transitions mdpi.comwiley-vch.de.

Intraligand (IL) transitions: These are high-energy transitions, usually occurring in the ultraviolet (UV) region, and are analogous to the π-π* transitions of the free ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These are a hallmark of transition metal-polypyridine complexes and often occur in the visible region of the spectrum wikipedia.org. In these transitions, an electron is promoted from a metal-centered d-orbital to a ligand-centered π-orbital. The energy and intensity of these bands are sensitive to the nature of the metal, the ligand, and the solvent environment. The methyl group in this compound can subtly influence the energy of the π orbitals, thereby tuning the MLCT absorption bands.

Luminescence Emission Characteristics and Lifetime Studies

Many metal complexes of bipyridine ligands are luminescent, typically emitting light from the lowest-energy triplet MLCT (³MLCT) excited state rsc.org.

Emission Spectra: Following excitation into the absorption bands, the complex typically relaxes to the lowest excited state, from which it can emit a photon to return to the ground state. The emission spectrum provides information about the energy of this emissive state. For many ruthenium(II) bipyridine complexes, this results in a broad, unstructured emission band in the orange-red region of the spectrum wiley-vch.dersc.org.

Table 2: Representative Luminescence Lifetimes for Ru(II)-Polypyridine Complexes

ComplexSolventLifetime (τ)
[Ru(bpy)₂(dppz)]²⁺Acetonitrile750 ns
[Ru(phen)₂(dppz)]²⁺Acetonitrile787 ns
Ru(Phen)(bpy)₂ derivative (Complex 1)Not specified0.4 µs
Ru(Phen)(bpy)₂ derivative (Complex 3)Not specified58.4 µs

Interactive Data Table

Ultrafast Time-Resolved Spectroscopy

Ultrafast time-resolved spectroscopy techniques, such as transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy, allow researchers to monitor the evolution of excited states on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales acs.org. These methods are crucial for elucidating the complex deactivation pathways of photoexcited metal complexes.

For ruthenium complexes with 6-methyl-substituted bipyridine ligands, such as the closely related [Ru(6-methyl-2,2'-bipyridine)₃]²⁺, ultrafast studies have provided profound insights. After initial excitation to the ¹MLCT state, the system undergoes extremely rapid intersystem crossing (ISC) to the ³MLCT state within approximately 50 fs unige.ch.

However, the methyl groups at the 6-position introduce steric hindrance, which can lower the energy of metal-centered ligand-field (dd) states. Ultrafast spectroscopy has been instrumental in directly observing the role of these dd states in quenching the luminescence of such complexes unige.chnih.govunige.ch. Studies on [Ru(6-methyl-2,2'-bipyridine)₃]²⁺ have shown that the initially populated ³MLCT state decays on a picosecond timescale (around 1.6 ps) to populate an intermediate, non-luminescent ³dd state unige.chnih.govunige.ch. This intermediate state then returns to the ground state on a longer timescale of about 400-450 ps nih.govunige.chrsc.org. This ultrafast pathway from the ³MLCT to the ³dd state effectively short-circuits the emissive decay channel, explaining why such complexes are often non-luminescent at room temperature nih.govunige.ch.

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hhu.deunimelb.edu.au It provides detailed information on molecular geometry and intermolecular interactions, which govern the formation of complex supramolecular structures. hhu.de

The 6-methyl-2,2'-bipyridine (B1582009) moiety has been incorporated into larger ligand systems to create elaborate supramolecular assemblies. One such example involves a tetra-bipyridyl calix acs.orgarene ligand complexed with copper(I) cations. SCXRD analysis revealed that this system does not form a simple molecular box but instead a complex with M₄L₂ stoichiometry. acs.org In this "hand-to-hand" arrangement, two calixarene units are associated through the complexation of two adjacent bipyridine units to two copper(I) ions, while the remaining bipyridine arms on each calixarene complex to additional copper(I) centers. acs.org

In another study, the derivative 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2′-bipyridine (MTB) was co-crystallized with various lanthanide nitrates. SCXRD measurements confirmed the formation of complexes such as [Ce(MTB)₂(NO₃)₃] and [Ln(MTB)(NO₃)₃MeCN] (where Ln = Nd, Sm, Eu, Gd), revealing the specific coordination modes of the ligand with different lanthanide ions. nih.govacs.org

In the crystal structures of lanthanide complexes with the MTB ligand, such as [Ce(MTB)₂(NO₃)₃], the cerium ion is coordinated by the nitrogen atoms of the bipyridine and tetrazine moieties of the MTB ligands, as well as by oxygen atoms from the nitrate anions. The precise bond lengths and angles define the coordination polyhedron around the metal center. For instance, analysis of Cm(III) and Ln(III) complexes with MTB using the quantum theory of atoms in molecules (QTAIM) indicated a stronger covalent contribution to the Cm–N bond compared to the corresponding Ln–N interaction. nih.govacs.org

The coordination geometry of metal ions is highly dependent on the ligand and the metal's electronic properties. For example, in the M₄L₂ copper(I) calix acs.orgarene system, the Cu(I) ions adopt coordination geometries dictated by the nitrogen atoms of the bipyridyl units. acs.org

Table 2: Selected Crystallographic Data for a 6-Methyl-2,2'-bipyridine Derivative Complex

Compound Crystal System Space Group a (Å) b (Å) c (Å)
[Pr(MTB)(NO₃)₃H₂O] Triclinic P-1 10.0274 10.7481 12.0620

Data for 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2′-bipyridine (MTB) complex. Sourced from Inorganic Chemistry. acs.org

Beyond covalent bonds, the packing of molecules in a crystal is directed by a network of weaker intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. C-H...O interactions, while considered weak hydrogen bonds, can play a significant role in determining the final supramolecular architecture.

The analysis of crystal structures of complexes containing 6-methyl-2,2'-bipyridine or its derivatives often reveals short contacts between C-H groups on the ligands and electronegative atoms like oxygen (from counter-ions like nitrate or perchlorate) or nitrogen. These contacts, characterized by C...O distances shorter than the sum of their van der Waals radii, are indicative of C-H...O hydrogen bonds. For example, in the crystal packing of lanthanide-MTB-nitrate complexes, the hydrogen atoms on the bipyridine ring and its methyl group can interact with the oxygen atoms of the nitrate anions, contributing to the stability and specific orientation of the molecules within the crystal lattice. These interactions, though subtle, are crucial for understanding and predicting the solid-state properties of these materials.

Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry)

The electrochemical behavior of this compound is a critical aspect of its characterization, providing insight into its redox properties and potential applications in areas such as catalysis and materials science. While direct and extensive research focusing solely on the electrochemical characterization of isolated this compound is not widely available in the current body of scientific literature, a comprehensive understanding can be inferred from the well-documented electrochemical studies of related bipyridine isomers and substituted derivatives. Techniques such as cyclic voltammetry (CV) and chronoamperometry are instrumental in elucidating the electron transfer processes of this compound.

Cyclic voltammetry is a powerful and versatile electroanalytical technique used to probe the redox behavior of a species in solution. In a typical CV experiment involving a bipyridine derivative, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. For bipyridine compounds, these voltammograms often reveal reversible or quasi-reversible one-electron reduction and oxidation steps.

The electrochemical properties of bipyridine ligands are significantly influenced by the nature and position of substituents on the pyridine rings. The introduction of a methyl group, as in this compound, is expected to have a noticeable effect on its redox potential. Methyl groups are generally considered to be electron-donating in nature. This electron-donating effect increases the electron density on the bipyridine framework, making the ligand more difficult to reduce. Consequently, the reduction potential of this compound is anticipated to be more negative than that of the unsubstituted 2,3'-bipyridine. Studies on various substituted 2,2'-bipyridine (B1663995) metal complexes have consistently shown that electron-donating substituents, such as methyl or tert-butyl groups, lead to a cathodic (more negative) shift in the ligand-based reduction potentials acs.org. Conversely, electron-withdrawing groups like trifluoromethyl or cyano groups result in an anodic (more positive) shift of the reduction potentials frontiersin.orgnih.govnih.gov.

The isomeric structure of this compound also plays a crucial role in its electrochemical behavior. The 2,3'-linkage results in a non-coplanar arrangement of the two pyridine rings in the ground state, which can affect the extent of electronic communication between them. This is in contrast to the planar conformation of 2,2'-bipyridine, which allows for significant electron delocalization. The electrochemical response of different bipyridine isomers reflects these structural differences.

Chronoamperometry is another valuable electrochemical technique that can be employed to study the kinetics of electron transfer and to determine the diffusion coefficient of the electroactive species. In a chronoamperometry experiment, a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. The decay of the current over time follows the Cottrell equation for a diffusion-controlled process, allowing for the calculation of the diffusion coefficient. This parameter is important for understanding the mass transport of the molecule to the electrode surface.

While specific experimental data for this compound is scarce, a comparative analysis of the electrochemical data for various bipyridine derivatives can provide a useful framework for predicting its properties. The following table summarizes the first reduction potentials for several bipyridine compounds, illustrating the impact of substitution and isomerism.

CompoundFirst Reduction Potential (V vs. reference electrode)Solvent/ElectrolyteReference
2,2'-Bipyridine-2.19 (vs. Fc/Fc+)Acetonitrile / 0.1 M TBABF4 nih.gov
4,4'-Dimethyl-2,2'-bipyridine-2.73 (vs. Ag/AgCl)Acetonitrile / 0.1 M TBAPF6 nih.gov
4,4'-Di-tert-butyl-2,2'-bipyridine-2.81 (vs. Ag/AgCl)Acetonitrile / 0.1 M TBAPF6 nih.gov
fac-Re(4,4′-CH3-bpy)(CO)3Cl-1.95 (vs. Fc/Fc+)Acetonitrile / 0.1 M TBAPF6 acs.org
fac-Re(4,4′-CF3-bpy)(CO)3Cl-1.54 (vs. Fc/Fc+)Acetonitrile / 0.1 M TBAPF6 acs.org

Theoretical and Computational Studies on 6 Methyl 2,3 Bipyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of molecules like 6-Methyl-2,3'-bipyridine. DFT methods offer a good balance between computational cost and accuracy, making them suitable for a range of investigations.

Conformational Analysis and Energy Profiles

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. For this compound, the rotation around the inter-ring C-C bond is a key conformational feature.

Theoretical calculations can map the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). The presence of the methyl group on one of the pyridine (B92270) rings introduces steric hindrance that influences the preferred dihedral angle between the two rings. lumenlearning.comacs.org Studies on similar bipyridine systems have shown that the introduction of substituents can significantly alter the conformational landscape. acs.orgnih.govmdpi.com For instance, in butane, the gauche conformers are less stable than the anti conformer due to steric repulsion. acs.org In the case of this compound, the methyl group is expected to favor a more twisted conformation to minimize steric clashes with the adjacent pyridine ring. The energy profile would likely show a higher energy barrier for planar conformations compared to unsubstituted 2,2'-bipyridine (B1663995).

ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Twisted (Gauche-like) ~60-800.0 (Global Minimum)
Planar (Syn-eclipsed-like) 0Higher Energy
Planar (Anti-eclipsed-like) 180Higher Energy
Perpendicular 90Local Minimum/Saddle Point

Note: The values in this table are illustrative and based on general principles of conformational analysis. lumenlearning.comacs.org Precise values for this compound would require specific DFT calculations.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Levels)

The electronic structure of this compound, particularly the energies and compositions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity and spectroscopic properties. researchgate.netmdpi.comscribd.com DFT calculations provide detailed information about these orbitals.

The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its electron-accepting ability. In bipyridine-type ligands, the HOMO is often localized on the pyridine rings and has π-character, while the LUMO is also a π* anti-bonding orbital distributed over the rings. researchgate.net The introduction of an electron-donating methyl group at the 6-position is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, thereby reducing the HOMO-LUMO energy gap. rsc.org This smaller energy gap can influence the molecule's color and its ease of electronic excitation.

OrbitalEnergy (eV)Character
LUMO+1 Variesπ* anti-bonding
LUMO Variesπ* anti-bonding
HOMO Variesπ-bonding
HOMO-1 Variesπ-bonding

Note: The specific energy values are dependent on the level of theory and basis set used in the DFT calculations. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

DFT calculations can be employed to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. nih.govacs.org By analyzing the distribution of electron density and the energies of frontier orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary sites for coordination to metal ions.

Furthermore, DFT can be used to model the entire reaction pathway for processes involving this ligand. For example, in the context of catalysis, one could study the mechanism of a cross-coupling reaction where this compound acts as a ligand for a metal catalyst. The calculations would provide the structures and energies of reactants, transition states, intermediates, and products, allowing for a detailed understanding of the reaction mechanism and the role of the ligand. nih.gov

Ligand Field Effects and Excited State Stabilization in Metal Complexes

When this compound coordinates to a metal center, its electronic properties influence the properties of the resulting metal complex. DFT is a valuable tool for studying these ligand field effects. The steric bulk of the methyl group can influence the coordination geometry and the ligand field splitting.

In the context of photochemistry and photophysics, DFT can be used to investigate the nature of the excited states of metal complexes containing this compound. nih.gov For instance, in ruthenium or iridium complexes, this ligand can participate in metal-to-ligand charge transfer (MLCT) transitions. dtu.dkrsc.orgacs.orgacs.org The energy and character of these excited states are crucial for applications in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.gov DFT calculations can help in understanding how the methyl group modifies the energies of the MLCT states and influences their lifetimes and decay pathways. nih.govdtu.dkacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To specifically investigate the excited state properties of this compound and its metal complexes, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govrsc.org TD-DFT allows for the calculation of electronic absorption spectra by determining the energies and oscillator strengths of vertical excitations from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the energies of the π→π* transitions within the bipyridine framework. When coordinated to a metal, TD-DFT can predict the energies of MLCT and ligand-centered (LC) transitions, providing a theoretical basis for interpreting experimental UV-Vis absorption spectra. iucr.orgusc.edu.au These calculations are essential for designing new molecules with specific photophysical properties. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Insights

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to gain insights into chemical bonding. acs.orguni-muenchen.describd.comresearchgate.net By examining the topological properties of the electron density, such as the location of bond critical points (BCPs) and the value of the electron density and its Laplacian at these points, one can characterize the nature of chemical bonds.

For this compound, a QTAIM analysis could be used to:

Characterize the C-C and C-N bonds within the pyridine rings as predominantly covalent.

Analyze the nature of the inter-ring C-C bond, providing a quantitative measure of its bond order and character.

Investigate weak intramolecular interactions, such as C-H···N or C-H···π interactions, which can influence the molecule's conformation.

When this compound is part of a metal complex, QTAIM can be used to analyze the metal-ligand bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic or dative) interactions. uni-muenchen.de This level of analysis provides a deeper understanding of the electronic communication between the ligand and the metal center. acs.org

Ab Initio Calculations for Molecular Properties

Ab initio quantum chemistry methods are computational techniques based on fundamental principles of quantum mechanics, without the inclusion of experimental data. These methods are pivotal in predicting the molecular structure and properties of chemical compounds. However, a review of publicly accessible scientific literature reveals a significant gap in the ab initio computational studies specifically focused on this compound.

A comprehensive ab initio study of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This would include the calculation of bond lengths, bond angles, and the dihedral angle between the two pyridine rings, which is a critical parameter in bipyridine compounds.

Electronic Properties: Calculation of properties such as the dipole moment, ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Vibrational Analysis: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies. This analysis is crucial for the characterization of the molecule and for understanding its dynamic behavior.

Without specific published research, it is not possible to provide detailed data tables and research findings for the ab initio calculated properties of this compound. The scientific community has, to date, focused more extensively on other isomers of methyl-bipyridine and their complexes with various metals. Future computational studies are necessary to elucidate the specific molecular properties of this compound and to enable a comparative analysis with its better-understood isomers.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications

As a bipyridine derivative, 6-Methyl-2,3'-bipyridine is a candidate for a variety of catalytic processes. The nitrogen atoms provide coordination sites for transition metals, forming the core of catalytically active complexes. The position of the methyl group can influence the stability, solubility, and activity of these catalysts.

Electrocatalytic Reduction of Carbon Dioxide (CO2)

The electrocatalytic reduction of carbon dioxide is a critical area of research for converting CO2 into valuable chemical feedstocks and fuels. Transition metal complexes containing bipyridine ligands, particularly those of rhenium and manganese, are among the most studied homogeneous catalysts for this transformation. These catalysts typically operate by reducing CO2 to carbon monoxide (CO). psu.eduescholarship.orgacs.org The general mechanism involves the reduction of the metal complex, which then binds to and activates the CO2 molecule.

While extensive research has been conducted on 2,2'-bipyridine (B1663995) and its derivatives, specific studies detailing the use of this compound in the electrocatalytic reduction of CO2 are not widely available in the current scientific literature. However, the principles established with other bipyridine isomers offer insights into its potential. For instance, the electronic properties of the bipyridine ligand, influenced by substituents, play a crucial role in the catalytic activity. Electron-donating groups on the bipyridine ring have been shown to increase the activity of rhenium-based catalysts. escholarship.org Furthermore, the catalytic performance of molybdenum and tungsten bipyridine complexes has also been investigated, highlighting the versatility of bipyridine ligands in this field. elsevierpure.com

Metal-Catalyzed Polymerization (e.g., Atom Transfer Radical Polymerization - ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and architectures. Copper complexes with bipyridine ligands are among the most effective catalysts for this process. cmu.edu The ligand's structure significantly impacts the catalyst's activity and the control over the polymerization.

There is a lack of specific research on the application of this compound in ATRP. The majority of studies have focused on 2,2'-bipyridine and its derivatives, where substituents are strategically placed to enhance catalyst performance. For example, introducing alkyl groups can improve the solubility of the copper catalyst, leading to more homogeneous reaction conditions and better control over the polymerization. cmu.edu The electronic nature of the substituents is also critical; electron-donating groups on the 2,2'-bipyridine ligand can lead to more stable copper(II) complexes and higher ATRP equilibrium constants, resulting in faster polymerization rates. researchgate.netnih.gov While these findings are for the 2,2'-isomer, they underscore the importance of ligand design in ATRP and suggest that this compound could offer unique catalytic properties.

C-H Borylation Catalysis

Iridium-catalyzed C-H borylation is a valuable synthetic tool for the direct functionalization of C-H bonds, producing versatile organoboron compounds. The choice of bipyridine ligand is crucial as it can influence the regioselectivity of the borylation reaction. rsc.org

Specific studies employing this compound as a ligand in C-H borylation are not prominent in the literature. However, research on related isomers provides a framework for its potential utility. For instance, iridium/bipyridine-catalyzed C-H borylation of aromatic substrates typically yields meta- and para-substituted products. However, the introduction of specific substituents on the bipyridine ligand can dramatically alter this selectivity to favor the ortho position. nih.govacs.org The use of bipyridine ligands with electron-withdrawing groups, such as trifluoromethyl groups, has been shown to enable the efficient and regioselective borylation of challenging aliphatic C-H bonds in N-methylamides. nih.gov These examples highlight the critical role of the bipyridine ligand in directing the C-H activation and suggest that the unique steric and electronic profile of this compound could lead to novel selectivities in C-H borylation reactions.

Transition Metal Catalysis (General)

Bipyridine ligands are fundamental in coordination chemistry and are used in a wide array of transition metal-catalyzed reactions. chemscene.comwikipedia.org The specific isomer and substitution pattern of the bipyridine ligand can have a profound effect on the properties and reactivity of the resulting metal complex.

While there is a limited number of studies focusing specifically on this compound, the broader field of transition metal catalysis with substituted bipyridines is well-established. For example, nickel complexes bearing 6-substituted-2,2'-bipyridine ligands have been explored for cross-electrophile coupling reactions, where the substituent at the 6-position significantly impacts catalytic performance. nih.gov Similarly, platinum(II) complexes with 6-substituted-2,2'-bipyridines have been investigated, demonstrating the diverse coordination chemistry and potential applications of these ligands. mdpi.com Manganese and zinc bipyridine complexes supported on montmorillonite (B579905) have been used as reusable catalysts for transesterification reactions. rsc.org These examples, while not directly involving this compound, illustrate the principle that methyl-substituted bipyridines are valuable ligands in transition metal catalysis, with the potential to fine-tune catalytic activity and selectivity.

Optoelectronic and Photonic Materials

The photophysical properties of transition metal complexes with bipyridine ligands make them attractive for applications in optoelectronic and photonic devices. The intense luminescence of some ruthenium and platinum bipyridine complexes is a key feature in this context.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

Currently, there is a lack of specific published research on the application of this compound in Organic Light-Emitting Diodes (OLEDs) or photovoltaic cells. However, the use of substituted bipyridine ligands in related technologies is an active area of research.

In the field of photovoltaics, particularly in dye-sensitized solar cells (DSCs), copper complexes with substituted bipyridine ligands have emerged as promising redox mediators. These mediators are crucial for regenerating the photo-oxidized dye and transporting charge within the cell. For instance, copper complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been shown to achieve high photovoltages and impressive solar-to-electrical power conversion efficiencies. nih.gov The steric hindrance provided by the methyl groups in the 6 and 6' positions plays a role in the performance of these complexes. This highlights the potential for other methylated bipyridine isomers, such as this compound, to be explored for similar applications in next-generation solar cells and other optoelectronic devices.

Light-Emitting Electrochemical Cells (LECs)

There is no available research data on the use of this compound as a ligand in the emissive layer of Light-Emitting Electrochemical Cells. Studies on bipyridine-based LECs almost exclusively utilize 2,2'-bipyridine derivatives, which can form stable, luminescent complexes with metals like copper(I) and iridium(III).

Sensing Applications (e.g., Electrochemiluminescent Metal Ion Sensing)

There is no information available on the application of this compound in sensing, particularly in the field of electrochemiluminescent metal ion sensing. This application typically relies on the robust photophysical properties of chelating ligands like 2,2'-bipyridine in complexes with ruthenium(II) or similar metals.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Regio- and Stereoselective Functionalization

The future development of 6-Methyl-2,3'-bipyridine chemistry is fundamentally reliant on the ability to synthesize not only the parent molecule but also its derivatives with high precision. While transition-metal-catalyzed cross-coupling reactions are the most general and flexible methods for creating bipyridines, significant opportunities exist for innovation. acs.org

Future synthetic efforts will likely concentrate on overcoming the lower reactivity of the 3-pyridyl position compared to the 2-pyridyl position in common coupling reactions. orgsyn.org Research into palladium-catalyzed direct C-H arylation of pyridine (B92270) N-oxides has already shown promise for producing unsymmetrical 2,3'-bipyridines and could be further optimized for methyl-substituted analogues. acs.org A primary goal will be to develop methods that allow for the selective introduction of functional groups at specific positions on either pyridine ring, enabling precise control over the ligand's electronic and steric properties.

Furthermore, the creation of chiral bipyridine ligands is a major avenue of research, often pursued through the deoxygenation of chiral bipyridine-N,N'-dioxides. researchgate.net Adapting these stereoselective strategies to the this compound framework could yield novel chiral ligands for asymmetric catalysis, a field where such scaffolds are highly valued. researchgate.netrsc.org

Exploration of New Metal Complexes with Unique Electronic and Structural Properties

The coordination of this compound to various metal centers is a rich area for future exploration. The ligand's unsymmetrical nature is expected to produce complexes with distinct coordination geometries and electronic structures compared to their symmetrical 2,2'-bipyridine (B1663995) counterparts. wikipedia.org Of particular note, 2,3'-bipyridine (B14897) ligands are considered strong candidates for developing blue phosphorescent materials, as they tend to form complexes with a larger triplet energy than traditional phenylpyridine-based ligands. iucr.org

Future research will involve synthesizing a broad range of transition metal complexes with this compound. The impact of the methyl group on properties such as solubility, steric hindrance, and the metal-to-ligand charge transfer (MLCT) bands will be a key area of investigation. wikipedia.org Experimental studies, combined with computational methods like Density Functional Theory (DFT), will be crucial for understanding the structural and electronic properties of these new complexes. ox.ac.ukhw.ac.uk DFT calculations can provide deep insights into the oxidation levels of the ligands and the nature of the frontier molecular orbitals, which govern the photophysical behavior of the complexes. nih.govnih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Dynamics

Understanding the behavior of this compound complexes in photochemically active systems requires observing their reaction dynamics on very short timescales. A significant future direction will be the application of advanced spectroscopic techniques to monitor these processes in real time.

Ultrafast time-resolved infrared (TRIR) and resonance Raman spectroscopy are powerful tools for studying the mechanisms of organometallic photochemical reactions. escholarship.orgescholarship.org These techniques can track the evolution of excited states and identify transient intermediates that exist for only picoseconds or nanoseconds. mt.com Applying these methods to complexes of this compound will allow researchers to build a detailed picture of processes like electron transfer, photoisomerization, and energy transfer between different parts of a multinuclear assembly. escholarship.orgnih.gov This knowledge is essential for designing more efficient photosensitizers and photocatalysts. Simplified real-time mass spectrometry also presents a complementary method for monitoring the progress of catalytic reactions involving these new ligands. researchgate.net

Computational Design and Prediction of Ligand-Metal Systems for Targeted Applications

The traditional, iterative process of synthesizing and testing new ligands and complexes is time-consuming and resource-intensive. The future of designing systems based on this compound will be heavily influenced by computational chemistry and machine learning.

Computational toolkits are already being developed to predict the stereoselectivity of reactions catalyzed by bipyridine derivatives. acs.org A major leap forward will be the application of machine learning (ML) models to predict the fundamental properties of new, unsynthesized complexes. ML models, trained on vast databases of experimental data, can predict stability constants (log K) for metal-ligand pairs, enabling the rapid screening of ligands for optimal metal ion selectivity. nih.govaip.org Furthermore, emerging graph neural network approaches can predict how a ligand will coordinate to a metal center based solely on its chemical structure, which will dramatically accelerate high-throughput virtual screening campaigns for new catalysts and materials. chemrxiv.org These predictive models will guide synthetic chemists toward the most promising derivatives of this compound for specific applications, such as targeting a desired emission color in an OLED or achieving high turnover in a catalytic cycle. acs.org

Integration into Multifunctional Materials and Devices for Energy and Environmental Applications

The ultimate goal of exploring this compound is to leverage its unique properties in functional materials and devices. The ability to tailor its electronic structure and attach various functional groups makes it an ideal building block for materials designed for energy and environmental applications. alfachemic.com

A key application area is in non-aqueous redox flow batteries, where the solubility and electrochemical properties of the redox-active species are critical. Research on tris-bipyridine chromium complexes has shown that modifying the ligand structure is a viable strategy for improving these parameters. researchgate.net Future work could focus on incorporating this compound into similar complexes to develop next-generation energy storage solutions.

Another promising avenue is in the field of organic light-emitting diodes (OLEDs). As researchers seek to develop stable and efficient blue phosphorescent emitters, the high triplet energy of 2,3'-bipyridine complexes makes them highly attractive. iucr.org By functionalizing the this compound scaffold, it may be possible to fine-tune the emission wavelength, quantum efficiency, and operational lifetime of blue OLEDs, a long-standing challenge in display and lighting technology. iucr.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Key Advantage
NegishiPd(PPh₃)₄70–85High regioselectivity
SuzukiPdCl₂(dppf)50–65Broad substrate scope
Reductive CouplingNiCl₂40–55Low-cost catalyst

Basic: What characterization techniques are critical for confirming the structure of this compound and its metal complexes?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves bond lengths/angles in metal complexes (e.g., [Cu(this compound)₂]⁺) .
  • Cyclic voltammetry : Identifies redox potentials (e.g., Cu(I)/Cu(II) transitions at ~0.5–0.7 V vs. Ag/AgCl) .
  • Spectroscopy :
    • Raman/FT-IR : Validates ligand coordination modes (e.g., pyridine ring vibrations at 1580–1600 cm⁻¹) .
    • UV-Vis : Monitors metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., λmax ~450 nm for Fe(II) complexes) .

Basic: Which metal ions commonly coordinate with this compound, and what are their applications?

Answer:
The ligand forms stable complexes with Cu(I/II), Fe(II/III), In(III), and Ru(II) , enabling diverse applications:

  • Cu complexes : Catalyze allylic oxidations (e.g., cyclohexene → cyclohexenone using TBHP) .
  • Fe complexes : Exhibit spin crossover behavior and catechol dioxygenase activity .
  • In complexes : Serve as precursors for luminescent materials .

Q. Table 2: Common Metal Complexes and Properties

MetalOxidation StateGeometryApplication
Cu(I)+1TetrahedralRedox catalysis
Fe(II)+2OctahedralSpin crossover systems
In(III)+3Trigonal prismPhotoluminescent materials

Advanced: How can computational modeling guide the design of this compound-based catalysts?

Answer:
Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

  • Calculate redox potentials (ΔE) and Gibbs free energy (ΔG) for oxidation steps (e.g., Cu(I) → Cu(II)) .
  • Simulate vibrational spectra (Raman/IR) to validate experimental data .
  • Analyze substituent effects: Methyl groups at the 6-position increase steric bulk, slowing oxidation kinetics .

Advanced: How to resolve contradictions in redox behavior reported for this compound complexes?

Answer:
Discrepancies often arise from:

  • Solvent effects : Dielectric constants alter redox potentials (e.g., CH₂Cl₂ vs. DMF) .
  • Counterion influence : PF₆⁻ vs. Cl⁻ can shift potentials by 50–100 mV .
  • Ligand isomerism : Ensure purity via HPLC or recrystallization to exclude 2,2'- or 4,4'-bipyridine byproducts .

Q. Methodological approach :

Perform cyclic voltammetry in multiple solvents.

Compare experimental ΔE with DFT predictions.

Use XAS (X-ray absorption spectroscopy) to probe metal-ligand bonding .

Advanced: What strategies optimize catalytic performance of this compound complexes?

Answer:

  • Ligand tuning : Introduce electron-donating groups (e.g., –OCH₃) to stabilize high-valent metal centers .
  • Solvent selection : Use non-coordinating solvents (e.g., CH₂Cl₂) to prevent ligand displacement .
  • Additives : Add Lewis acids (e.g., Sc(OTf)₃) to enhance electrophilicity of metal centers .

Case study : [Cu(this compound)₂][PF₆] shows intermediate redox activity between methyl-free and dimethyl-substituted analogs, enabling tunable allylic oxidation rates .

Advanced: How to address challenges in purifying this compound derivatives?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for small-scale purification .
  • Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal growth .
  • HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.